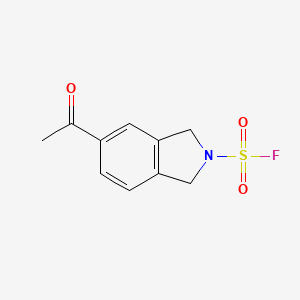![molecular formula C10H10F3NO4S B2661413 3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 612042-13-4](/img/structure/B2661413.png)
3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C7H6F3NO2S and a molecular weight of 225.19 . It is a solid substance at 20°C .
Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)benzenesulfonamide” consists of a benzene ring with a trifluoromethyl group (-CF3) and a sulfonamide group (-SO2NH2) attached .It has a density of 1.5±0.1 g/cm3, a boiling point of 314.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid, focusing on six unique fields:
Pharmaceutical Development
3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid is a valuable compound in pharmaceutical research due to its unique chemical structure. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development. Researchers are exploring its potential as a scaffold for designing new drugs targeting various diseases, including cancer, inflammation, and infectious diseases .
Biochemical Research
In biochemical research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. The trifluoromethyl group provides a distinct spectroscopic signature, allowing researchers to track the compound’s behavior in biological systems. This application is crucial for understanding the mechanisms of enzyme catalysis and developing enzyme inhibitors .
Material Science
3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid is also utilized in material science for the synthesis of advanced materials. Its unique chemical properties make it suitable for creating polymers and coatings with enhanced thermal stability and resistance to chemical degradation. These materials have applications in electronics, aerospace, and automotive industries .
Agricultural Chemistry
In agricultural chemistry, this compound is investigated for its potential as a herbicide or pesticide. The trifluoromethyl group can enhance the efficacy and environmental stability of agrochemicals. Research is ongoing to develop new formulations that are more effective and environmentally friendly .
Environmental Science
Environmental scientists use 3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid to study the fate and transport of fluorinated compounds in the environment. Its unique properties help in tracing the pathways of fluorinated pollutants and understanding their impact on ecosystems. This research is essential for developing strategies to mitigate environmental contamination .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard or reference material for developing and validating analytical methods. Its well-defined chemical structure and stability make it an ideal candidate for calibrating instruments and ensuring the accuracy of analytical measurements. This application is critical for quality control in various industries .
Safety And Hazards
The safety data sheet for a similar compound, “3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c11-10(12,13)7-2-1-3-8(6-7)19(17,18)14-5-4-9(15)16/h1-3,6,14H,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOHFTISYMPZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2661337.png)
![3-chloro-5-(trifluoromethyl)-N'-({[3-(trifluoromethyl)anilino]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2661341.png)
![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2661342.png)
![2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2661343.png)

![3-oxo-N-(4-phenoxyphenyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2661346.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-benzenecarbaldehyde](/img/structure/B2661348.png)




